2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a nitrile functional group. The spirocyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and nitrile groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The benzyl and nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with similar structural features.
2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile: The compound itself, used as a reference for comparison.
Uniqueness
This compound stands out due to its specific combination of a benzyl group and a nitrile functional group within a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonane-9-carbonitrile |
InChI |
InChI=1S/C16H20N2/c17-11-15-7-4-8-16(15)9-10-18(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-10,12-13H2 |
InChI Key |
AZJDDEMTCSSXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.